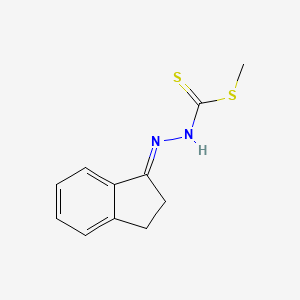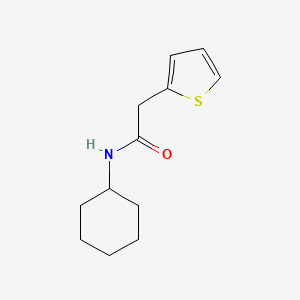![molecular formula C12H9F2N5S B5576512 N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine](/img/structure/B5576512.png)
N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine is a useful research compound. Its molecular formula is C12H9F2N5S and its molecular weight is 293.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.05467281 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polymeric Materials
Michel Awkal and colleagues (2006) reported the synthesis and characterization of film-forming poly(urethaneimide) cationomers containing quaternary ammonium groups. Their research highlighted the quaternization of poly(urethaneimides) with various alkylating agents, leading to the formation of cationic quaternary ammonium groups. This study provides insights into the polymerization process and potential applications of similar compounds in membrane separation and other material science applications Awkal et al., 2006.
Chemical Synthesis and Tautomerism Studies
H. Roggen and L. Gundersen (2008) focused on synthetic studies directed towards Agelasine analogs, specifically synthesizing, tautomerism, and alkylation of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines. This research sheds light on the chemical behavior and tautomer ratios of compounds closely related to N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine, contributing to the understanding of its reactivity and potential applications in medicinal chemistry and drug design Roggen & Gundersen, 2008.
Directed C-H Functionalization
A study by H. Kim and colleagues (2014) explored hydrogen-bond-assisted controlled C-H functionalization via adaptive recognition of a purine directing group. The research delves into the Rh-catalyzed selective C-H functionalization of 6-arylpurines, demonstrating the directing role of the purine moiety in the C-H bond activation process. This study provides valuable insights into the directed functionalization of purine compounds, potentially opening new avenues for the synthesis and modification of this compound and related molecules Kim et al., 2014.
Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor
Y. Zafrani and colleagues (2017) examined the concept of the difluoromethyl group acting as a "lipophilic hydrogen bond donor." This study highlighted the unique properties of the difluoromethyl group in enhancing lipophilicity and serving as a hydrogen bond donor, similar to hydroxyl, thiol, or amine groups. Such insights are crucial for understanding the role of the difluoromethyl group in this compound and its potential applications in drug design and medicinal chemistry Zafrani et al., 2017.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N5S/c13-12(14)20-8-3-1-7(2-4-8)19-11-9-10(16-5-15-9)17-6-18-11/h1-6,12H,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAXVFKZJRXEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)

![4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B5576439.png)
![9-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5576452.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5576468.png)
![3-{[3-oxo-4-(2-phenylethyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5576471.png)
![(3S*,4R*)-N,N-dimethyl-1-{[4-(methylthio)phenyl]acetyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5576478.png)

![1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5576488.png)

![N-[4-(aminocarbonyl)phenyl]-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5576507.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B5576517.png)

![3-({1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5576541.png)
